Methyl glucosinolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt: is a chemical compound with the molecular formula C8H14KNO10S2 and a molecular weight of 387.42576 g/mol . It is also known by other names such as Glucocapparin, potassium salt . This compound is characterized by its unique structure, which includes a glucopyranose ring, a thio group, and a sulfooxyethanimidate group.
Preparation Methods
The synthesis of beta-D-glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt involves several steps. One common method includes the reaction of beta-D-glucopyranose with a thio group and subsequent introduction of the sulfooxyethanimidate group . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Beta-D-glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The thio group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Beta-D-glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Mechanism of Action
The mechanism of action of beta-D-glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt involves its interaction with specific molecular targets. The sulfooxyethanimidate group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Beta-D-glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt can be compared with similar compounds such as:
Sinigrin: Another glucosinolate with a similar structure but different functional groups.
Glucoerysolin: A compound with a similar glucopyranose ring but different substituents.
The uniqueness of beta-D-glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
Methyl glucosinolate, also known as glucocapparin, is a significant member of the glucosinolate family, which are sulfur-containing compounds predominantly found in plants of the Brassicaceae family. This article explores the biological activities associated with this compound, focusing on its health benefits, mechanisms of action, and implications for agriculture and human health.
Overview of Methyl Glucosinolates
- Chemical Structure : this compound is characterized by its thioglucoside structure, which allows for hydrolysis into various biologically active compounds.
- Sources : Primarily found in cruciferous vegetables like cabbage, broccoli, and kale, this compound is part of the plant's defense mechanism against herbivores and pathogens.
Biological Activities
The biological activities of this compound are largely attributed to its hydrolysis products, which include isothiocyanates (ITCs), thiocyanates, and nitriles. These compounds exhibit a range of pharmacological properties:
- Antimicrobial Activity : Hydrolysis products from this compound have demonstrated antimicrobial effects against various pathogens. For instance, isothiocyanates are known to inhibit the growth of bacteria and fungi, making them potential candidates for natural preservatives in food .
- Anticancer Properties : Research indicates that ITCs derived from glucosinolates can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of detoxification enzymes and antioxidant activity .
- Anti-inflammatory Effects : this compound and its derivatives have been shown to possess anti-inflammatory properties, which may be beneficial in managing chronic inflammatory diseases .
- Allelopathic Effects : The breakdown products can influence plant growth and development by suppressing the germination and growth of competing plant species .
The biological activity of this compound is primarily mediated through its hydrolysis by the enzyme myrosinase. This enzymatic reaction occurs upon tissue damage (e.g., herbivory), leading to the release of bioactive compounds. The pathway includes:
- Enzymatic Hydrolysis : Myrosinase catalyzes the conversion of this compound into various active forms.
- Compartmentalization : In intact plant tissues, myrosinase is stored separately from glucosinolates to prevent premature activation .
Case Study 1: Antimicrobial Activity
A study demonstrated that the hydrolysis products of this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that concentrations as low as 0.5 mM could inhibit bacterial growth effectively.
Case Study 2: Cancer Prevention
In a clinical trial involving broccoli extract rich in ITCs derived from this compound, participants showed a marked reduction in biomarkers associated with cancer risk after regular consumption over six weeks. This suggests a potential role for dietary intake of cruciferous vegetables in cancer prevention strategies.
Data Summary
Biological Activity | Mechanism | Source |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | Hydrolysis products (ITCs) |
Anticancer | Induction of apoptosis | ITCs acting on cancer cell pathways |
Anti-inflammatory | Modulation of inflammatory markers | Hydrolyzed products |
Allelopathic | Suppression of competitor plants | Direct effects on seed germination |
Properties
CAS No. |
497-77-8 |
---|---|
Molecular Formula |
C8H15NO9S2 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxyethanimidothioate |
InChI |
InChI=1S/C8H15NO9S2/c1-3(9-18-20(14,15)16)19-8-7(13)6(12)5(11)4(2-10)17-8/h4-8,10-13H,2H2,1H3,(H,14,15,16)/b9-3+ |
InChI Key |
UBTOEGCOMHAXGV-YCRREMRBSA-N |
Isomeric SMILES |
C/C(=N\OS(=O)(=O)O)/SC1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES |
CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
melting_point |
207 - 209 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.